Home > Products > Screening Compounds P90857 > Xylazine hydrochloride
Xylazine hydrochloride - 23076-35-9

Xylazine hydrochloride

Catalog Number: EVT-254407
CAS Number: 23076-35-9
Molecular Formula: C12H17ClN2S
Molecular Weight: 256.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Xylazine hydrochloride is a potent α2-adrenergic agonist frequently employed in veterinary medicine and scientific research. [] It belongs to the thiazine class of drugs and serves as a sedative, analgesic, and muscle relaxant. [] In research settings, Xylazine hydrochloride facilitates the handling and manipulation of various animal species, enabling the execution of procedures that would otherwise be challenging or impossible. [, , ] This analysis focuses specifically on the scientific applications of Xylazine hydrochloride, excluding details about drug use, dosage, and side effects.

Tolazoline Hydrochloride

Relevance: Tolazoline hydrochloride acts as an alternative antagonist to Xylazine hydrochloride [, , , , , , , , , , , , , , , , , ]. It proves particularly effective in ruminants for reversing xylazine-induced sedation, potentially exhibiting a higher efficacy compared to yohimbine in these species.

Tiletamine- Zolazepam

Relevance: Tiletamine-zolazepam, often in combination with Xylazine hydrochloride, provides effective immobilization in various animals [, , , , , , , , , , , , , , , , , , , ]. This combination allows for dosage adjustments based on the animal's size and desired immobilization duration.

Idazoxan

Relevance: Idazoxan serves as an alternative antagonist to Xylazine hydrochloride in certain species, including moose and caribou []. It demonstrates efficacy in reversing xylazine-induced sedation and may be particularly useful in cases where yohimbine or tolazoline show limited effectiveness.

Caffeine Sodium Benzoate

Relevance: In one study, caffeine sodium benzoate was investigated as a potential agent to reduce Xylazine hydrochloride-induced recumbency time in white-tailed deer []. While it was found to potentially shorten recumbency, it did not improve xylazine-induced anorexia.

Bupivacaine Hydrochloride

Relevance: Bupivacaine hydrochloride was compared with Xylazine hydrochloride for its efficacy in epidural anesthesia in goats []. Results showed xylazine provided faster onset and longer duration of anesthesia, while bupivacaine resulted in prolonged recumbency and recovery time.

Lignocaine Hydrochloride (Lidocaine Hydrochloride)

Relevance: Lidocaine hydrochloride was combined with Xylazine hydrochloride for sedation and local analgesia in calves undergoing umbilical surgery []. The combination effectively reduced heart and respiration rates. Lidocaine provided rapid onset but shorter duration of action compared to bupivacaine.

Diazepam

Relevance: Diazepam was studied in combination with either lidocaine hydrochloride or bupivacaine hydrochloride as an alternative to Xylazine hydrochloride for sedation and analgesia in calves undergoing surgery [, ]. While effective, xylazine demonstrated a faster onset and longer duration of sedation compared to diazepam.

Acepromazine

Relevance: Acepromazine was compared with dexamethasone and metoclopramide for its ability to prevent emesis in cats sedated with Xylazine hydrochloride []. While it did not reduce the frequency of emetic episodes, acepromazine prolonged the time to the first episode.

Metoclopramide

Relevance: Similar to acepromazine, metoclopramide was investigated for its antiemetic effects in cats sedated with Xylazine hydrochloride []. It did not reduce emetic episode frequency but delayed the onset of the first episode, suggesting limited efficacy in preventing xylazine-induced emesis in this context.

Dexamethasone

Relevance: Dexamethasone was studied for its antiemetic effects in cats administered Xylazine hydrochloride [, ]. Results indicated that dexamethasone effectively reduced the frequency of emetic episodes without significantly impacting xylazine's sedative effects.

2,6-Dimethylaniline

Compound Description: 2,6-Dimethylaniline is a metabolite of Xylazine []. Its presence in animal tissues is relevant from a food safety perspective, particularly in livestock.

Naltrexone

Relevance: Naltrexone is often used to reverse the effects of carfentanil citrate when used in combination with Xylazine hydrochloride for animal immobilization [].

Atropine Sulfate

Relevance: Atropine sulfate is sometimes included in immobilization protocols alongside Xylazine hydrochloride and other agents to prevent bradycardia and reduce salivary secretions [].

Flunixin Meglumine

Relevance: Flunixin meglumine was found to be more effective than meloxicam, morphine sulfate, and Xylazine hydrochloride for providing analgesia in African-clawed frogs [].

Meloxicam

Relevance: Meloxicam was studied as a potential analgesic in African-clawed frogs but was found to be less effective than flunixin meglumine []. Its efficacy compared to Xylazine hydrochloride in this context remains unclear.

Morphine Sulfate

Relevance: Morphine sulfate was investigated as an analgesic in African-clawed frogs but was found to be less effective than flunixin meglumine []. Its efficacy compared to Xylazine hydrochloride for this purpose remains unclear.

Synthesis Analysis

The synthesis of xylazine hydrochloride involves several key steps that transform starting materials into the final product. One commonly reported method includes the following stages:

  1. Preparation of Intermediates: The synthesis begins with the formation of 2,6-dimethylphenylisothiocyanate. This is achieved through a reaction involving sodium hydride and carbon disulfide in an organic solvent mixture (e.g., N,N-dimethylacetamide and benzene) .
  2. Formation of Xylazine: The intermediate is then reacted with 3-amino-1-propanol in ether under reflux conditions. After evaporation of the solvent, concentrated hydrochloric acid is added to facilitate the formation of xylazine hydrochloride .
  3. Purification: The resultant mixture undergoes filtration and recrystallization from ethanol-water to yield pure xylazine hydrochloride .

This method emphasizes the importance of solvent choice and reaction conditions in achieving high yields (typically between 80% to 93%) and purity of the final product.

Molecular Structure Analysis

Xylazine hydrochloride has a distinct molecular structure characterized by its chemical formula C12H16ClNC_{12}H_{16}ClN. The compound features a central phenyl ring substituted with two methyl groups and an isothiocyanate moiety.

  • Molecular Weight: Approximately 227.72 g/mol.
  • Molecular Geometry: The spatial arrangement of atoms in xylazine hydrochloride allows it to effectively bind to adrenergic receptors, contributing to its pharmacological effects.

The structural identification can be further supported by techniques such as X-ray diffraction and solid-state nuclear magnetic resonance spectroscopy, which provide insights into its crystalline forms and polymorphic behavior .

Chemical Reactions Analysis

Xylazine hydrochloride participates in various chemical reactions that are significant for both its synthesis and degradation:

  1. Hydrolysis: In aqueous environments, xylazine hydrochloride can hydrolyze to form 3-amino-1-propanol and other by-products.
  2. Decomposition: Under acidic or basic conditions, it may decompose to yield toxic by-products, necessitating careful handling during synthesis and application .
  3. Reactions with Other Compounds: Xylazine can form cocrystals with other pharmaceutical agents, which can modify its solubility and bioavailability .

Understanding these reactions is crucial for optimizing synthetic pathways and ensuring safe application in veterinary medicine.

Mechanism of Action

The mechanism of action of xylazine hydrochloride primarily involves its role as an α2-adrenergic agonist. Upon administration, it binds to α2-adrenergic receptors located in the central nervous system:

  • Sedative Effects: Activation of these receptors leads to decreased norepinephrine release, resulting in sedation.
  • Analgesic Effects: By modulating pain pathways through receptor interaction, xylazine provides analgesia.
  • Muscle Relaxation: Its action on spinal cord receptors contributes to muscle relaxation properties.

The pharmacokinetics of xylazine indicate a rapid onset of action within minutes post-administration, with effects lasting several hours depending on dosage .

Physical and Chemical Properties Analysis

Xylazine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of the hydrochloride salt.
  • Melting Point: The melting point ranges from 136°C to 138°C .
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH levels or when exposed to moisture.

These properties are essential for determining appropriate storage conditions and formulation strategies for veterinary use.

Applications

Xylazine hydrochloride's primary applications are within veterinary medicine:

  • Sedation: Used extensively for sedation during surgical procedures in animals.
  • Analgesia: Provides pain relief for various veterinary procedures.
  • Muscle Relaxation: Facilitates muscle relaxation during anesthesia.

Additionally, due to its sedative properties, there have been increasing concerns regarding its misuse as an adulterant in illicit drugs among human populations . This has led to ongoing research into detection methods and public health implications related to xylazine exposure.

Historical Evolution & Regulatory Trajectory of α₂-Adrenergic Agonists in Veterinary-Human Interface

Emergence of Xylazine in 20th-Century Veterinary Pharmacopeia

Xylazine hydrochloride emerged as a pivotal compound in veterinary medicine following its 1962 synthesis by Farbenfabriken Bayer in Leverkusen, Germany. Initially investigated as a potential antihypertensive agent for humans during clinical trials, researchers observed profound central nervous system depression leading to discontinuation of human applications. By the late 1960s, this α₂-adrenergic receptor agonist was repurposed and marketed as a veterinary sedative, analgesic, and muscle relaxant under trade names including Rompun®, Anased®, and Sedazine® [2] [9]. Its molecular structure as a thiazine derivative (C₁₂H₁₆N₂S) classifies it as a structural analog of clonidine, sharing the core imidazoline motif characteristic of many α₂-agonists [2] [8].

The compound’s mechanism of action involves potent agonism at presynaptic α₂-adrenergic receptors, inhibiting norepinephrine release and dopamine transmission in the central nervous system. This results in dose-dependent sedation, muscle relaxation, and analgesia across species including horses, cattle, dogs, cats, and cervids [2] [5]. By the 1970s, xylazine had become a cornerstone of large animal anesthesia, frequently administered in combination with ketamine to prolong surgical anesthesia. Its pharmacokinetic profile featured rapid distribution (peak plasma concentration: 12-14 minutes) and variable elimination half-lives across species—49 minutes in horses versus 23 minutes in sheep—contributing to its versatile clinical utility [2] [5].

Table 1: Evolutionary Timeline of Select α₂-Adrenergic Agonists in Veterinary Medicine

CompoundIntroduction EraPrimary Veterinary ApplicationsReceptor Selectivity Profile
Xylazine1960sSedation/analgesia in large animalsNon-selective α₂ agonist [4]
Detomidine1980sEquine sedation & colic managementα₂A > α₂B [8]
Medetomidine1990sCanine sedation & diagnostic imagingα₂A/α₂C preferential [9]
Dexmedetomidine2000sPerioperative sedation (limited veterinary use)Highly α₂A selective [8]

Transition from Therapeutic Use to Illicit Drug Adulteration: Case Studies (2001-Present)

The diversion of xylazine from veterinary channels to illicit drug markets represents a complex public health phenomenon. Initial evidence emerged in Puerto Rico during the early 2000s, where it gained street names including "anestesia de caballo" (horse anesthetic) and "tranq." Drug trafficking organizations exploited its low cost, widespread availability, and pharmacological effects to adulterate heroin—and later fentanyl—creating synergistic depressive effects on the central nervous system [2] [5]. This adulteration practice migrated to mainland US cities by 2010, with Philadelphia emerging as an epicenter. The combination, known as "tranq dope" or "zombie drug," capitalizes on xylazine’s ability to prolong opioid euphoria while triggering severe dermatological complications including necrotic skin ulcers requiring limb amputations [2] [6].

Epidemiological data reveal alarming trends in xylazine-involved overdoses. A Maryland study (2020-2023) documented 1,798 xylazine-related overdose deaths (XRODs) among 8,721 fentanyl fatalities—representing 20.6% of cases [2]. Forensic analyses confirm that illicitly-manufactured xylazine—sourced primarily from Chinese chemical suppliers rather than veterinary diversion—now permeates US drug supplies. Between 2020-2023, xylazine positivity in heroin/fentanyl samples increased from 2.9% to 30.8% in Northeastern states according to DEA intelligence briefs [5] [7]. This trajectory exemplifies the "triple wave" phenomenon of polysubstance overdose mortality driven by synthetic agents.

Table 2: Regional Patterns of Xylazine Adulteration in Illicit Opioids (2001-2025)

RegionEmergence TimelineStreet TerminologyPrimary Adulterated SubstancePublic Health Impact
Puerto RicoEarly 2000s"Anestesia de caballo"HeroinWidespread tissue necrosis [5]
Northeastern US2015-2018"Tranq dope", "Sleep-cut"FentanylUlcerations & amputations [2]
Midwestern US2019-2021"Zombie drug"Fentanyl/heroin mixturesProlonged unresponsiveness [7]
United Kingdom2022-2024"Tranq"Synthetic opioidsRising overdose clusters [6]

Global Regulatory Divergence: Comparative Analysis of Scheduling Policies (US, EU, UK Post-2025 Bans)

Regulatory responses to xylazine diversion demonstrate significant international divergence. The United Kingdom implemented the most stringent measures effective January 15, 2025, classifying xylazine as a Class C drug under the Misuse of Drugs Act 1971. This categorization imposes unlimited fines and up to 14-year imprisonment for illicit supply while maintaining veterinary access through Schedule 1 exemptions [2] [6]. This action followed recommendations by the Advisory Council on the Misuse of Drugs (ACMD), which cited escalating xylazine-related harms in European drug markets.

In contrast, the United States developed a bifurcated regulatory approach through the Combating Illicit Xylazine Act (introduced 2023, enacted 2025). This bipartisan legislation schedules xylazine as a Schedule III controlled substance under the Controlled Substances Act—placing it alongside ketamine and anabolic steroids—while explicitly protecting veterinary, agricultural, and research applications. Key provisions include:

  • DEA manufacturing quotas and diversion control protocols
  • Creation of an "ultimate user" designation for veterinarians and livestock producers
  • Mandated annual reporting on xylazine prevalence to Congress [7]

The European Medicines Agency (EMA) maintains a harmonized but less restrictive posture, regulating xylazine under veterinary medicinal product frameworks without narcotic scheduling. This regulatory patchwork creates enforcement challenges given the globalized nature of pharmaceutical supply chains, particularly concerning Chinese API exporters not subject to international controls [6].

Table 3: Comparative Regulatory Frameworks for Xylazine (2025)

JurisdictionRegulatory StatusControl MechanismVeterinary Access ProvisionsPenalties for Illicit Diversion
United KingdomClass C controlled substanceMisuse of Drugs Act 1971Schedule 1 exemptions14-year imprisonment [6]
United StatesSchedule III controlled substanceCombating Illicit Xylazine Act (2025)"Ultimate user" designationFederal trafficking charges [7]
European UnionPrescription veterinary medicineEMA veterinary directiveStandard prescription requirementsNational pharmaceutical violations
CanadaNot federally controlled (2025)Provincial pharmacy regulationsRestricted to licensed veterinariansVaries by province

Compound Nomenclature Reference TableXylazine Hydrochloride: N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine hydrochlorideStructural Analogs: Clonidine, Detomidine, Medetomidine, Dexmedetomidine, RomifidinePharmacological Class: α₂-Adrenergic receptor agonistTrade Names: Rompun®, Anased®, Sedazine®, Chanazine®Illicit Market Designations: Tranq, Sleep-cut, Zombie drug, Iso

Properties

CAS Number

23076-35-9

Product Name

Xylazine hydrochloride

IUPAC Name

N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride

Molecular Formula

C12H17ClN2S

Molecular Weight

256.80 g/mol

InChI

InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H

InChI Key

QYEFBJRXKKSABU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl

Synonyms

BAY Va 1470
BAY-Va 1470
BAYVa 1470
Rompun
Xylaxine
Xylazin
Xylazine
Xylazine Hydrochloride
Xylazine Monohydrochloride
Xylazine Phosphate (1:1)

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.